Substituted oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substituted oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazoline, which has gained significant attention due to its versatile applications in various fields such as pharmaceuticals, industrial chemistry, natural product synthesis, and polymer science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Substituted oxazolines can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride and Deoxo-Fluor . Another method includes the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes . Additionally, a mild catalytic synthesis via oxetane ring-opening has been reported, which provides rapid access to a diverse family of substituted oxazolines .
Industrial Production Methods
In industrial settings, substituted oxazolines are often produced using scalable flow synthesis techniques. These methods involve the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . This approach ensures high efficiency and safety, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substituted oxazolines undergo various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can be performed to modify the substituents on the oxazoline ring.
Substitution: Substituted oxazolines can participate in nucleophilic substitution reactions, where the substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include diethylaminosulfur trifluoride, Deoxo-Fluor, manganese dioxide, and various acids and bases . Reaction conditions typically involve room temperature to moderate heating, depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include oxazoles, modified oxazolines with different substituents, and other heterocyclic compounds .
Scientific Research Applications
Substituted oxazolines have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of substituted oxazolines involves their interaction with specific molecular targets and pathways. For example, in biological systems, they may inhibit enzymes or interfere with cellular processes, leading to their observed biological activities . The exact mechanism can vary depending on the specific substituted oxazoline and its application.
Comparison with Similar Compounds
Substituted oxazolines can be compared with other similar heterocyclic compounds such as oxazoles, thiazoles, and imidazoles . While all these compounds contain heteroatoms in their ring structures, substituted oxazolines are unique due to their specific nitrogen and oxygen arrangement, which imparts distinct chemical and biological properties . This uniqueness makes them valuable in various applications where other heterocycles may not be as effective.
List of Similar Compounds
- Oxazoles
- Thiazoles
- Imidazoles
- Oxazolidines
Properties
Molecular Formula |
C24H45NO2 |
---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
[4-ethyl-2-[(Z)-octadec-9-enyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C24H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-25-24(4-2,21-26)22-27-23/h11-12,26H,3-10,13-22H2,1-2H3/b12-11- |
InChI Key |
DFAPPWGXXKVCSX-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC1=NC(CO1)(CC)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.